molecular formula C7H8BrNO2 B13891300 4-Bromo-5-methoxy-1-methyl-1H-pyridin-2-one

4-Bromo-5-methoxy-1-methyl-1H-pyridin-2-one

Katalognummer: B13891300
Molekulargewicht: 218.05 g/mol
InChI-Schlüssel: PPWCWGOYZNRFHX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-5-methoxy-1-methyl-1H-pyridin-2-one is a heterocyclic compound that features a pyridinone core substituted with bromine, methoxy, and methyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-methoxy-1-methyl-1H-pyridin-2-one typically involves the bromination of 5-methoxy-1-methyl-1H-pyridin-2-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-5-methoxy-1-methyl-1H-pyridin-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with an amine would yield an amino derivative, while oxidation might produce a pyridinone oxide.

Wissenschaftliche Forschungsanwendungen

4-Bromo-5-methoxy-1-methyl-1H-pyridin-2-one has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: It is employed in studies investigating the biological activity of pyridinone derivatives, including their antimicrobial and anticancer properties.

Wirkmechanismus

The mechanism of action of 4-Bromo-5-methoxy-1-methyl-1H-pyridin-2-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The bromine and methoxy groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Bromo-2-methoxypyridine: Similar structure but lacks the methyl group at the 1-position.

    4-Bromo-1-methyl-2(1H)-pyridinone: Similar but without the methoxy group.

    5-Bromo-1-methyl-2(1H)-pyridinone: Lacks the methoxy group at the 5-position.

Uniqueness

4-Bromo-5-methoxy-1-methyl-1H-pyridin-2-one is unique due to the combination of bromine, methoxy, and methyl groups on the pyridinone core. This specific substitution pattern can result in distinct chemical and biological properties, making it valuable for various applications in research and industry.

Eigenschaften

Molekularformel

C7H8BrNO2

Molekulargewicht

218.05 g/mol

IUPAC-Name

4-bromo-5-methoxy-1-methylpyridin-2-one

InChI

InChI=1S/C7H8BrNO2/c1-9-4-6(11-2)5(8)3-7(9)10/h3-4H,1-2H3

InChI-Schlüssel

PPWCWGOYZNRFHX-UHFFFAOYSA-N

Kanonische SMILES

CN1C=C(C(=CC1=O)Br)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.